molecular formula C18H22N2O3S B5815059 N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5815059
M. Wt: 346.4 g/mol
InChI Key: CHFNHEGYIWAUDF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: is a complex organic compound with a unique structure that includes both sulfonyl and acetamide functional groups

Properties

IUPAC Name

N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-9-11-16(12-10-14)24(22,23)20(13-18(21)19(3)4)17-8-6-5-7-15(17)2/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNHEGYIWAUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method starts with the reaction of 2-methyl-N-(4-methylphenyl)sulfonylaniline with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    N,N-dimethylacetamide: A simpler compound with similar solvent properties but lacking the sulfonyl group.

    N,N-dimethyl-2-(4-methylphenyl)acetamide: Similar structure but without the sulfonyl group, leading to different chemical properties.

    N,N-dimethyl-2-(2-methylphenyl)sulfonylanilino)acetamide: A closely related compound with slight variations in the aromatic ring structure.

Uniqueness: The presence of both sulfonyl and acetamide groups in N,N-dimethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide gives it unique chemical properties, such as enhanced solubility and reactivity. These properties make it particularly valuable in applications where both stability and reactivity are required.

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